
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used to study the mechanism of action of various enzymes.
科学研究应用
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been widely used in scientific research as a serine protease inhibitor. It has been used to study the mechanism of action of various enzymes, including trypsin, chymotrypsin, and thrombin. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has also been used to investigate the role of serine proteases in various physiological processes, including blood coagulation, inflammation, and cancer.
作用机制
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one inhibits serine proteases by binding to the active site of the enzyme and irreversibly modifying it. The sulfonyl group of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one reacts with the serine residue of the enzyme, forming a covalent bond and blocking the catalytic activity of the enzyme. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a potent inhibitor of serine proteases and can inhibit the activity of these enzymes at nanomolar concentrations.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has also been shown to inhibit the activity of other enzymes, including acetylcholinesterase and carboxypeptidase. In addition, 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been shown to inhibit the aggregation of platelets and the formation of blood clots.
实验室实验的优点和局限性
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several advantages for lab experiments. It is a potent inhibitor of serine proteases and can be used to study the mechanism of action of these enzymes. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is also stable and can be stored for long periods of time. However, 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has some limitations for lab experiments. It is a irreversible inhibitor and can modify the active site of the enzyme irreversibly. In addition, 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can inhibit the activity of other enzymes, which may lead to off-target effects.
未来方向
There are several future directions for the study of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. One direction is to investigate the role of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one in cancer. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been shown to inhibit the activity of various proteases that are involved in cancer progression, and it may be a potential therapeutic target for cancer. Another direction is to develop new inhibitors of serine proteases that are more specific and less toxic than 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. Finally, the use of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one in drug discovery and development should be explored further, as it may be a valuable tool for identifying new drug targets and developing new drugs.
合成方法
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can be synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with piperidine followed by the reaction with pyridine-2(1H)-one and sulfonyl chloride. Alternatively, it can be synthesized by reacting 3-methoxybenzylamine with pyridine-2(1H)-one and sulfonyl chloride, followed by the reaction with piperidine. The synthesis of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one requires careful handling of the reagents and should be performed under controlled conditions.
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-16-7-5-6-15(12-16)13-19-14-17(8-9-18(19)21)25(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUNKTPTYAMRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

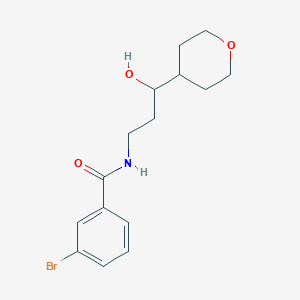
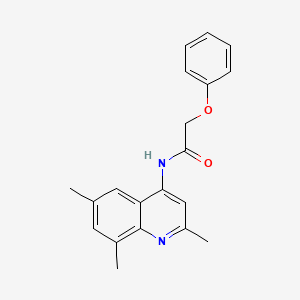
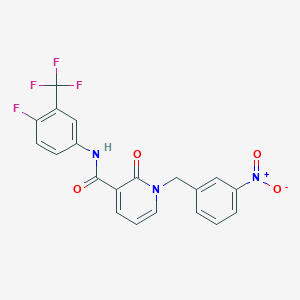
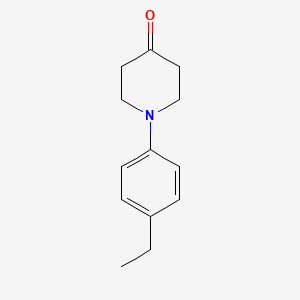

![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)
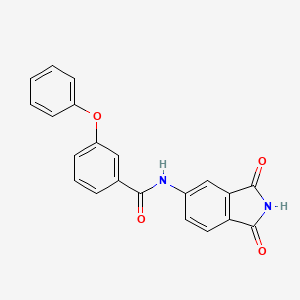
![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)
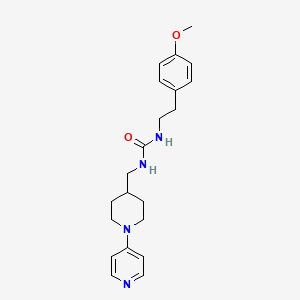
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2974701.png)
![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)
![N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2974705.png)
